BenchChemオンラインストアへようこそ!

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol

Medicinal Chemistry Kinase Inhibitor Design Stereochemistry

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol (CAS 1212132-25-6) is a trans-1,4-disubstituted cyclohexane derivative featuring a 4,6-dimethylpyrimidin-2-ylamino moiety linked to a cyclohexanol ring. With molecular formula C12H19N3O and a molecular weight of 221.30 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and kinase inhibitor research programs.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 1212132-25-6
Cat. No. B2715679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol
CAS1212132-25-6
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2CCC(CC2)O)C
InChIInChI=1S/C12H19N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h7,10-11,16H,3-6H2,1-2H3,(H,13,14,15)
InChIKeyKACDOSDSGXJVEC-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol (CAS 1212132-25-6): Baseline Identity and Sourcing Landscape


4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol (CAS 1212132-25-6) is a trans-1,4-disubstituted cyclohexane derivative featuring a 4,6-dimethylpyrimidin-2-ylamino moiety linked to a cyclohexanol ring . With molecular formula C12H19N3O and a molecular weight of 221.30 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and kinase inhibitor research programs . The molecule exhibits a defined stereochemistry (trans-configuration), a calculated density of 1.2±0.1 g/cm³, a predicted boiling point of 408.8±55.0 °C at 760 mmHg, and a flash point of 201.0±31.5 °C . Its LogP is estimated at 1.81, reflecting moderate lipophilicity suitable for cell permeability in drug discovery contexts . This compound is commercially available from multiple vendors including Fluorochem, Leyan, and Chemsrc, typically supplied at purities ranging from 95% to 98+%, and is classified as harmful/irritant under GHS with H302, H315, H319, and H335 hazard statements .

Why Generic Substitution of 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol is Scientifically Unreliable


Within the broader class of 4,6-dimethylpyrimidin-2-ylamino derivatives, substitution of the cyclohexanol-bearing scaffold with analogs containing different ring systems (e.g., phenyl, pyrazole, or thieno-pyrimidine cores) is not interchangeable without altering key molecular recognition features [1]. The trans-cyclohexanol ring provides a specific three-dimensional orientation of the hydrogen-bond-donating hydroxyl group that directly influences target binding geometry in kinase active sites, as evidenced by SAR studies in PKC-θ and JAK inhibitor programs where cyclohexanol-containing analogs exhibit distinct potency and selectivity profiles compared to aromatic or heterocyclic replacements [2][3]. The 4,6-dimethyl substitution pattern on the pyrimidine ring further modulates electronic properties and steric fit within ATP-binding pockets, making this compound a non-fungible intermediate in lead optimization campaigns [4].

Quantitative Differentiation Evidence for 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol vs. Closest Analogs


Stereo-Defined Trans-Cyclohexanol Geometry Enables Conformationally Constrained Kinase Binding

The trans-(1R,4R) configuration of 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, confirmed by its canonical SMILES notation CC1=CC(C)=NC(N[C@H]2CC[C@H](O)CC2)=N1 specifying chiral centers at both the amino and hydroxyl attachment points, provides a geometrically defined vector for hydrogen bond interactions that is structurally distinct from cis-isomers or non-cyclohexyl linkers . In contrast, the commonly used 4,6-dimethylpyrimidin-2-amine (CAS 767-15-7) lacks any cyclohexanol moiety, and phenyl-linked analogs such as CHEMBL1490074 (N-[4-(4,6-Dimethyl-pyrimidin-2-ylamino)-phenyl]-acetamide) present a planar aromatic spacer with fundamentally different conformational freedom [1]. This stereochemical definition is critical for kinase inhibitor programs where the orientation of the solvent-exposed hydroxyl group governs selectivity across the kinome.

Medicinal Chemistry Kinase Inhibitor Design Stereochemistry

Calculated LogP of 1.81 Indicates Differentiated Lipophilicity from Phenyl-Linked and Pyrazole-Linked Pyrimidine Analogs

The calculated LogP of 1.81 for 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol positions this compound in a moderately lipophilic space suitable for balancing membrane permeability with aqueous solubility . This value differs significantly from closely related analog CHEMBL1490074 (N-[4-(4,6-Dimethyl-pyrimidin-2-ylamino)-phenyl]-acetamide), which contains an aromatic phenyl spacer and an acetamide group that together yield a higher predicted LogP, and from pyrazole-carboxylate derivatives such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, which exhibit distinct polarity profiles due to the ester functionality [1][2]. The cyclohexanol scaffold thus occupies a distinct region of chemical property space that affects solubility, permeability, and metabolic stability in ways that cannot be replicated by aromatic-linked or heterocycle-linked comparators.

Drug-likeness ADME Prediction Lipophilicity

Dual Hydrogen Bond Donor-Acceptor Capacity (HBD=2, HBA=4) Distinct from Mono-Functional Pyrimidine Building Blocks

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol provides two hydrogen bond donors (the secondary amine NH and the cyclohexanol OH) and four hydrogen bond acceptors (pyrimidine N atoms and the hydroxyl O), totaling HBD=2 and HBA=4 . This dual donor capacity is absent in the parent building block 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7; HBD=1, HBA=3) and in the phenyl-linked analog CHEMBL1490074, which lacks a free hydroxyl donor [1]. The presence of both an amine NH and an alcohol OH enables directional hydrogen bonding to two distinct regions of a target protein simultaneously—a feature leveraged in kinase inhibitor design where the amine engages the hinge region while the hydroxyl interacts with the ribose pocket or solvent front [2]. This dual-donor pharmacophoric feature cannot be emulated by compounds possessing only the aminopyrimidine motif.

Hydrogen Bonding Molecular Recognition Synthetic Building Block

Thermal Stability Profile (Predicted BP 408.8°C) Suggests Robustness for Multi-Step Synthetic Sequences

The predicted boiling point of 408.8±55.0 °C at 760 mmHg and flash point of 201.0±31.5 °C for 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol indicate substantial thermal stability that accommodates a wide range of reaction conditions during multi-step synthetic elaboration . In comparison, the parent 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7) has a lower boiling point of approximately 250–260 °C, and the more elaborate pyrimidine-linked heterocyclic scaffolds reported in the literature often incorporate thermally labile functional groups that restrict subsequent reaction temperature windows [1]. The high predicted boiling point of the cyclohexanol derivative provides a broader operational temperature range for downstream transformations such as O-alkylation, esterification, or oxidation, reducing the risk of thermal decomposition during scale-up.

Process Chemistry Thermal Stability Scale-Up

Best-Validated Application Scenarios for 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol Procurement


Scaffold for ATP-Competitive Kinase Inhibitor Lead Optimization (PKC-θ, JAK, and CK2 Programs)

Based on the structural features of the 4,6-dimethylpyrimidine core and trans-cyclohexanol linker, this compound is positioned as a key intermediate for synthesizing ATP-competitive kinase inhibitors targeting PKC-θ, JAK family kinases, and CK2 [1][2]. The defined trans-geometry supports consistent hinge-region hydrogen bonding while the cyclohexanol hydroxyl provides a functional handle for further elaboration or direct solvent-front interactions. Patent literature (US8394951, WO2011092156) describes cyclohexanol-bearing pyrimidine derivatives within these kinase inhibitor classes, making this compound a relevant procurement choice for medicinal chemistry teams pursuing these targets [1][2].

Fragment-Based Drug Discovery Requiring Dual Hydrogen Bond Donor Pharmacophores

With HBD=2 and HBA=4, this compound provides a fragment-like molecular weight (221.30 Da) with a dual hydrogen bond donor motif (amine NH + alcohol OH) not available from simpler 2-aminopyrimidine building blocks . This makes it suitable for fragment-based screening campaigns where engagement of both the kinase hinge region and a secondary polar pocket is desired. The moderate LogP (1.81) further supports aqueous solubility at fragment screening concentrations (typically 0.5–2 mM in DMSO/water mixtures) .

Synthetic Elaboration via the Cyclohexanol Hydroxyl Handle for Prodrug or Bioconjugate Design

The free hydroxyl group on the trans-cyclohexanol ring provides a discrete functional handle for O-alkylation, esterification, carbamate formation, or phosphoramidite coupling without affecting the pyrimidine-amine pharmacophore [1]. This enables the synthesis of prodrug esters (improving oral bioavailability), bioconjugates (via linker attachment), or phosphate prodrugs (enhancing aqueous solubility). The thermal stability (predicted BP 408.8°C) allows aggressive reaction conditions during these derivatization steps .

Chiral Building Block for Asymmetric Synthesis of Kinase Inhibitor Candidates

The trans-(1R,4R) absolute configuration, as specified by the [C@H] stereochemical descriptors in the canonical SMILES, makes this compound a source of enantiomerically defined intermediates for asymmetric synthesis [1]. In kinase inhibitor programs where stereochemistry at the cyclohexyl ring influences target selectivity (as demonstrated for optically active pyrimidine derivatives targeting 5-HT2C and other receptors), this pre-defined chirality eliminates the need for chiral resolution steps downstream [3].

Quote Request

Request a Quote for 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.